Jaspamide E -

Jaspamide E

Catalog Number: EVT-1594838
CAS Number:
Molecular Formula: C36H45BrN4O7
Molecular Weight: 725.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Jaspamide E is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, an organobromine compound and a macrocycle.
Overview

Jaspamide E, also known as (+)-jasplakinolide, is a cyclodepsipeptide originally isolated from the marine sponge Jaspis splendens in 1986. This compound features a complex structure comprising a 19-membered macrolactam linked to a tripeptide unit and a non-peptide polypropionate segment, which includes three chiral centers. The presence of unique amino acids such as D-amino acid 2-bromoabrine and the rare (R)-β-tyrosine contributes to its distinctive properties and biological activity .

Source

Jaspamide E is derived from marine sponges, particularly from the genus Jaspis. Its discovery has led to extensive research into its synthesis and biological applications due to its potent effects on cellular processes, particularly in cancer biology .

Classification

Jaspamide E belongs to the class of compounds known as depsipeptides, which are characterized by the presence of both peptide and ester linkages. The structural complexity and bioactivity of jaspamide E classify it as a natural product with significant pharmacological potential, particularly in oncology .

Synthesis Analysis

Methods

The synthesis of jaspamide E has been approached through various strategies, primarily focusing on total synthesis techniques. Key methods include:

  • Macrolactonization: This method involves forming the cyclic structure through the reaction of linear precursors.
  • Solid-phase synthesis: A newer approach that allows for efficient assembly of peptide chains followed by ring-closing metathesis to form the macrocycle .
  • Diastereoselective reactions: Specific reactions such as syn-aldol reactions and Claisen rearrangements have been utilized to create key intermediates necessary for constructing the jaspamide framework .

Technical Details

The total synthesis often employs asymmetric methodologies to ensure the correct stereochemistry at chiral centers. For instance, the use of Evans' syn-aldol reaction has been pivotal in generating polypropionic acid segments that are integral to jaspamide's structure . Additionally, ruthenium-catalyzed reactions have been highlighted for their efficiency in forming cyclic structures from linear precursors .

Molecular Structure Analysis

Structure

The molecular formula for jaspamide E is C36H45BrN4O6C_{36}H_{45}BrN_{4}O_{6}. The compound features a complex arrangement with multiple functional groups contributing to its biological activity. The structural integrity is maintained through various intramolecular interactions that stabilize the macrolactam ring.

Data

Key structural attributes include:

  • Molecular Weight: Approximately 709.2 g/mol.
  • Chiral Centers: Three chiral centers contribute to its stereochemical diversity.
  • Spectroscopic Data: Structural elucidation has been supported by techniques such as nuclear magnetic resonance (NMR), circular dichroism, and mass spectrometry, which confirm its unique configuration .
Chemical Reactions Analysis

Reactions

Jaspamide E undergoes various chemical reactions that are crucial for its biological function and synthetic modifications:

  • Hydrolysis: This reaction can lead to the breakdown of ester bonds within the molecule, impacting its activity.
  • Cyclization: Key steps in its synthesis involve cyclization reactions that form the macrolactam structure.
  • Substitution Reactions: Modifications at specific sites can enhance or alter its biological properties.

Technical Details

The synthetic pathways often involve multiple steps where each reaction is carefully controlled to ensure high yields and selectivity towards desired products. For example, solid-phase synthesis allows for easier purification and manipulation of intermediates during synthesis .

Mechanism of Action

Process

Jaspamide E exhibits its biological effects primarily through interactions with cellular microfilaments. It stabilizes actin filaments, leading to enhanced polymerization and altered cellular dynamics. This mechanism has profound implications in cancer treatment as it can disrupt normal cell cycle processes.

Data

Research indicates that jaspamide E's binding affinity to actin is significantly higher than many other compounds, making it a potent agent against tumor cells. Its mechanism involves not only stabilization but also potential modulation of signaling pathways associated with cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites in its structure.

Relevant analyses have shown that jaspamide E retains significant bioactivity even when subjected to various chemical transformations, indicating robustness in its design for therapeutic applications .

Applications

Scientific Uses

Jaspamide E has garnered attention for its potential applications in:

  • Cancer Therapy: Due to its ability to disrupt microfilament dynamics, it serves as a candidate for developing novel anticancer drugs.
  • Biological Research: Used extensively in studies related to cytoskeletal dynamics and cellular signaling pathways.
  • Pharmaceutical Development: Ongoing research aims at synthesizing analogs with improved efficacy and reduced toxicity profiles for clinical use .
Introduction to Jaspamide E in the Context of Marine Natural Product Research

Historical Discovery and Taxonomic Origin of Jaspamide Congeners

Jaspamide E (JasE) is a bioactive cyclodepsipeptide first isolated in 1999 from the marine sponge Jaspis splendens collected in Vanuatu, South Pacific [6] [8]. This compound belongs to the jasplakinolide family, initially discovered when jaspamide (jasplakinolide) was isolated from Jaspis cf. johnstoni in 1986 [1]. Taxonomic studies reveal that Jaspis sponges (Order: Astrophorida; Family: Ancorinidae) are the primary sources of these compounds, though related congeners have also been identified in Auletta spp. (Order: Halichondrida) from Papua New Guinea [6]. The structural diversity of jaspamides arises from modifications to the core 19-membered macrocycle, with JasE distinguished by a C13 hydroxymethyl substitution and retention of the brominated tryptophan moiety common to this class [8].

Table 1: Taxonomic Distribution of Jaspamide Congeners

CompoundSource OrganismCollection SiteMolecular Formula
JaspamideJaspis johnstoniFijiC₃₆H₄₅BrN₄O₆
Jaspamide EJaspis splendensVanuatu IslandsC₃₆H₄₅BrN₄O₇
Jaspamide PJaspis splendensVanuatu IslandsC₃₇H₄₈N₄O₉
Jaspamide QJaspis splendensKalimantan, IndonesiaC₃₆H₄₆N₄O₆

Role of Jaspamide E Within the Jasplakinolide Biosynthetic Family

Jaspamide E occupies a critical position in jasplakinolide biosynthesis as an advanced intermediate demonstrating the oxidative tailoring capabilities of the sponge host. The core scaffold is assembled via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, common to cyclodepsipeptides [2] [5]. Key biosynthetic steps include:

  • Polyketide Chain Assembly: Formation of the β-tyrosine-containing polypropionate unit featuring methyl groups at C2 and C18, and a trans-double bond between C20-C21 [5].
  • Macrocyclization: Condensation of the polyketide fragment with N-methyl-2-bromotryptophan and alanine residues [4].
  • Post-Assembly Modification: JasE arises specifically through hydroxylation at C13 (C₃₆H₄₅BrN₄O₇ vs. jaspamide’s C₃₆H₄₅BrN₄O₆), a modification proposed to enhance solubility and alter target interactions [6] [8].

Functional studies indicate that the C13 hydroxymethyl group subtly influences molecular conformation without disrupting actin-binding affinity. Synthetic analogues lacking this group (e.g., des-hydroxy JasE) show reduced cytotoxicity, underscoring its role in bioactivity optimization [4].

Table 2: Comparative Structural Features of Key Jasplakinolides

FeatureJaspamideJaspamide EJaspamide BJaspamide Q
Bromination (Trp)YesYesYesNo
C13 ModificationMethylHydroxymethylMethylMethyl
C21-C22 BondDouble bondDouble bondEpoxideDouble bond
Bioactivity (avg. IC₅₀)10 nM20 nM<1 nM3000 nM

Comparative Significance Among Cyclodepsipeptide Derivatives in Anticancer Research

Jaspamide E exemplifies the pharmacological potential of modified cyclodepsipeptides in oncology. While jaspamide (parent compound) demonstrated potent actin-stabilizing effects and sub-μM cytotoxicity across 36 human tumor cell lines in NCI screens, its clinical development was halted due to cardiotoxicity linked to Kv1.5 ion channel inhibition [2] [6]. JasE offers distinct advantages:

  • Enhanced Selectivity Profile: JasE retains nanomolar cytotoxicity (GI₅₀ 20 nM against HCT-116 colorectal adenocarcinoma) but exhibits reduced ion channel interference compared to jaspamide [6] [8]. Mechanistically, it promotes actin polymerization and stabilizes microfilaments, inducing G2/M cell cycle arrest and apoptosis in leukemia models (HL-60) without significant hERG channel inhibition [2].
  • Structure-Activity Insights: The C13 hydroxymethyl group contributes to improved therapeutic indices. Synthetic analogues modifying this group show:
  • 10-fold reduced activity when oxidized to carboxylate
  • Complete loss of function upon elimination [4]
  • Position Among Marine Cyclodepsipeptides: JasE bridges the gap between highly potent but toxic natural leads (e.g., jaspamide) and optimized clinical candidates. Unlike non-brominated derivatives (e.g., jaspamide Q, IC₅₀ >3000 nM), JasE’s bromotryptophan maintains target affinity while the hydroxylation mitigates off-target effects [6] [8].

Table 3: Anticancer Activity of Select Cyclodepsipeptides

CompoundSource OrganismActin Polymerization EC₅₀Cytotoxicity (HCT-116 GI₅₀)Key Target
Jaspamide EJaspis splendens0.2 µM20 nMF-actin
Jaspamide (1)Jaspis johnstoni0.1 µM10 nMF-actin, Kv1.5
Chondramide CChondromyces crocatus0.3 µM15 nMF-actin
Dolastatin 10*Dolabella auriculariaN/A0.04 nMTubulin

*Included for structural contrast (tubulin-targeting)

The strategic hydroxylation in JasE provides a blueprint for rational optimization of marine-derived cytotoxins. Ongoing research focuses on leveraging its core structure to develop isoform-specific actin modulators with improved safety profiles [4] [6].

Properties

Product Name

Jaspamide E

IUPAC Name

(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-10-(hydroxymethyl)-4-(4-hydroxyphenyl)-8,13,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone

Molecular Formula

C36H45BrN4O7

Molecular Weight

725.7 g/mol

InChI

InChI=1S/C36H45BrN4O7/c1-20-14-21(2)16-23(4)48-32(44)18-29(24-10-12-25(43)13-11-24)39-35(46)31(17-27-26-8-6-7-9-28(26)38-33(27)37)41(5)36(47)30(19-42)40-34(45)22(3)15-20/h6-14,21-23,29-31,38,42-43H,15-19H2,1-5H3,(H,39,46)(H,40,45)/b20-14+/t21-,22-,23-,29+,30-,31+/m0/s1

InChI Key

DHQOFPFBUAFCRJ-GFUVCHAISA-N

Synonyms

jaspamide E
jasplakinolide E

Canonical SMILES

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Isomeric SMILES

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)CO)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.